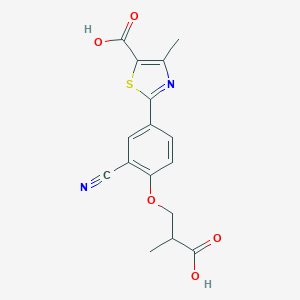

Febuxostat (67m-4)

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-carboxypropoxy)-3-cyanophenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c1-8(15(19)20)7-23-12-4-3-10(5-11(12)6-17)14-18-9(2)13(24-14)16(21)22/h3-5,8H,7H2,1-2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBACLAPKJRMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C(=O)O)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701148050 | |

| Record name | 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407582-49-4 | |

| Record name | 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407582-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Febuxostat (67m-4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407582494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(2-CARBOXYPROPOXY)-3-CYANOPHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRN27Y63ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Febuxostat (67m-4): A Technical Guide to its Mechanism of Action as a Xanthine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febuxostat, a non-purine selective inhibitor of xanthine oxidase, stands as a potent therapeutic agent in the management of hyperuricemia and gout.[1][2][3] Its mechanism of action is centered on the direct and powerful inhibition of xanthine oxidase, the pivotal enzyme in the purine catabolism pathway responsible for the production of uric acid.[1][3] This technical guide provides an in-depth exploration of the molecular interactions, enzymatic kinetics, and experimental methodologies that define the mechanism of action of Febuxostat. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Visual representations of the core signaling pathway and experimental workflows are included to enhance comprehension.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary etiological factor in the development of gout, a painful inflammatory arthritis.[3][4] The final two steps in the metabolic breakdown of purines to uric acid are catalyzed by the enzyme xanthine oxidase.[1][3] This process involves the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[3] Febuxostat (also known as 67m-4 in some contexts) offers a targeted therapeutic strategy by selectively inhibiting this enzyme, thereby reducing the systemic production of uric acid.[1][3] Unlike its predecessor allopurinol, which is a purine analog, febuxostat's non-purine structure confers a high degree of selectivity, minimizing interactions with other enzymes involved in purine and pyrimidine metabolism.[5]

Core Mechanism of Action: Inhibition of Xanthine Oxidase

Febuxostat exerts its therapeutic effect through potent and selective inhibition of xanthine oxidase.[1] It functions as a non-competitive, mixed-type inhibitor, binding to both the free enzyme and the enzyme-substrate complex.[5] This dual binding capability contributes to its high inhibitory potency.

The molecular structure of febuxostat allows it to fit snugly into a channel leading to the molybdenum pterin center, the active site of xanthine oxidase. This interaction effectively blocks the access of the natural substrates, hypoxanthine and xanthine, to the catalytic site, thus preventing their conversion to uric acid.[6] Febuxostat has been shown to inhibit both the oxidized and reduced forms of xanthine oxidase, further contributing to its sustained inhibitory effect.[5]

Signaling Pathway of Uric Acid Production and Febuxostat Inhibition

The production of uric acid from purine metabolism is a well-defined biochemical pathway. The following diagram illustrates the key steps and the point of intervention by Febuxostat.

Quantitative Analysis of Febuxostat's Inhibitory Potency

The inhibitory effect of Febuxostat on xanthine oxidase has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that demonstrate its high potency.

| Parameter | Value | Enzyme Source | Substrate | Conditions | Reference |

| IC50 | ~1.8 nM | Bovine Milk Xanthine Oxidase | Xanthine | pH 7.4 | |

| Ki | ~0.6 nM | Bovine Milk Xanthine Oxidase | Xanthine | - | |

| Ki' | ~3.1 nM | Bovine Milk Xanthine Oxidase | Xanthine | - |

Table 1. Quantitative inhibitory parameters of Febuxostat against Xanthine Oxidase.

Experimental Protocols

The following protocols provide a framework for the in vitro assessment of Febuxostat's inhibitory activity on xanthine oxidase.

Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of uric acid production by monitoring the increase in absorbance at 295 nm.

Materials:

-

Febuxostat

-

Xanthine Oxidase (e.g., from bovine milk)

-

Xanthine (substrate)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

-

Spectrophotometer capable of reading at 295 nm

-

96-well UV-transparent microplates or quartz cuvettes

Procedure:

-

Prepare Reagents:

-

Dissolve xanthine in a suitable buffer to a final concentration (e.g., 100 µM).

-

Prepare a stock solution of Febuxostat in a suitable solvent (e.g., DMSO) and then serially dilute to the desired concentrations in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

Dilute xanthine oxidase in assay buffer to a working concentration (e.g., 2 mU/mL).

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, add the following in order:

-

Assay buffer

-

Febuxostat solution (or vehicle for control)

-

Xanthine oxidase solution

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

-

Initiate Reaction:

-

Add the xanthine solution to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately begin monitoring the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 10 minutes). The rate of increase in absorbance is proportional to the rate of uric acid formation.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each Febuxostat concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Febuxostat concentration to determine the IC50 value.

-

Determination of Inhibition Type (Lineweaver-Burk and Dixon Plots)

To characterize the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed by varying the concentrations of both the substrate (xanthine) and the inhibitor (Febuxostat).

Procedure:

-

Perform the xanthine oxidase inhibition assay as described in 4.1, but with multiple fixed concentrations of Febuxostat and a range of xanthine concentrations for each inhibitor concentration.

-

Lineweaver-Burk Plot:

-

Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

-

The pattern of the resulting lines will indicate the type of inhibition. For mixed-type inhibition, the lines will intersect to the left of the 1/V₀ axis.

-

-

Dixon Plot:

Visualizing Experimental and Logical Relationships

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of Febuxostat.

Logical Relationship for Mixed-Type Inhibition

The following diagram illustrates the binding possibilities in mixed-type inhibition, characteristic of Febuxostat.

Conclusion

Febuxostat's mechanism of action is characterized by its potent, selective, and mixed-type inhibition of xanthine oxidase. This in-depth technical guide has provided a comprehensive overview of the biochemical basis of its action, supported by quantitative data and detailed experimental protocols. The visualizations of the purine catabolism pathway, experimental workflow, and the logic of mixed-type inhibition serve to further elucidate the core principles of Febuxostat's function. This information is intended to be a valuable resource for researchers and professionals in the field of drug development and metabolic diseases, facilitating a deeper understanding and stimulating further investigation into this important therapeutic agent.

References

- 1. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of Febuxostat? [synapse.patsnap.com]

- 4. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

Febuxostat (67m-4) chemical structure and properties

An In-depth Technical Guide to Febuxostat

This guide provides a comprehensive technical overview of Febuxostat, a potent and selective inhibitor of xanthine oxidase. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Febuxostat is a non-purine derivative of 2-arylthiazole.[1] Its chemical name is 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid.[2] It is also known by trade names such as Uloric and Adenuric.[2][3] The identifier "67m-4" refers to a derivative compound of Febuxostat.[4]

References

Unraveling the Active Metabolites of Febuxostat: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of the active metabolites of febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used in the management of hyperuricemia and gout. This document details the metabolic pathways, experimental protocols for identification and characterization, and the chemical synthesis of its principal active metabolites.

Discovery and Metabolic Pathway of Febuxostat

Febuxostat undergoes extensive metabolism in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes and conjugation by UDP-glucuronosyltransferase (UGT) enzymes.[1][2][3] The oxidative metabolism of the isobutyl side chain of febuxostat leads to the formation of four pharmacologically active metabolites.[4] These hydroxylated metabolites, designated as 67M-1, 67M-2, and 67M-4 (a dicarboxylic acid), are present in human plasma at much lower concentrations than the parent drug but contribute to the overall therapeutic effect.[1][4]

The primary metabolic pathways are:

-

Oxidation: Mediated by CYP1A2, CYP2C8, and CYP2C9, accounting for approximately 2-8% of the dose. This pathway generates the active metabolites 67M-1 and 67M-2.[1][5] Further oxidation of 67M-1 leads to the formation of the dicarboxylic acid metabolite, 67M-4.[4][6]

-

Glucuronidation: This is the major metabolic pathway, accounting for 22-44% of the administered dose, and is mediated by UGT1A1, UGT1A3, UGT1A9, and UGT2B7.[1][5] This process primarily forms the acyl-glucuronide of febuxostat.[5]

The active metabolites, 67M-1, 67M-2, and 67M-4, can also undergo further glucuronidation and sulfation.[1]

Metabolic Pathway of Febuxostat

Caption: Metabolic pathway of Febuxostat highlighting oxidation and glucuronidation.

Quantitative Data on Febuxostat and its Metabolites

The pharmacokinetic parameters of febuxostat and the distribution of its metabolites have been characterized in healthy subjects.

| Parameter | Febuxostat | 67M-1 | 67M-2 | 67M-4 | Febuxostat Acyl-Glucuronide |

| % of Dose in Excreta | 10-18% (unchanged)[6] | ~10%[4][6] | ~11%[4][6] | ~14%[4][6] | ~30-35%[4][6] |

| Plasma Concentration (relative to parent) | High | Much lower[1] | Much lower[1] | Much lower[1] | N/A |

| Tmax (hours) | 1.0 - 1.5[3][5] | N/A | N/A | N/A | N/A |

| Elimination Half-life (t1/2) | ~5 - 8 hours[3][5] | N/A | N/A | N/A | N/A |

| Plasma Protein Binding | ~99.2%[5] | N/A | N/A | N/A | N/A |

| Apparent Volume of Distribution (Vss/F) | 29 - 75 L[5] | N/A | N/A | N/A | N/A |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes for Metabolite Identification

This protocol outlines a general procedure for identifying febuxostat metabolites using human liver microsomes.

Objective: To identify the metabolites of febuxostat formed by hepatic enzymes in vitro.

Materials:

-

Febuxostat

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

LC-MS/MS system

Workflow Diagram:

Caption: Workflow for in vitro metabolism of Febuxostat.

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes and phosphate buffer.

-

Substrate Addition: Add febuxostat to the mixture to achieve the desired final concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Internal Standard Addition: Add a known concentration of the internal standard.

-

Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

-

Metabolite Identification: Analyze the data to identify potential metabolites by comparing the mass spectra of the samples with and without the parent drug and by examining the fragmentation patterns.

Quantitative Analysis of Febuxostat and its Metabolites in Human Plasma by LC-MS/MS

This protocol provides a general method for the quantification of febuxostat and its metabolites in plasma samples.

Objective: To determine the concentration of febuxostat and its active metabolites in human plasma.

Materials:

-

Plasma samples containing febuxostat and its metabolites

-

Reference standards for febuxostat and its active metabolites (67M-1, 67M-2, 67M-4)

-

Internal standard (e.g., deuterated febuxostat)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system with a suitable column (e.g., C18)

Workflow Diagram:

Caption: Workflow for quantitative analysis of Febuxostat and metabolites.

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add the internal standard.

-

Add the protein precipitation solvent, vortex thoroughly, and centrifuge to pellet the proteins.

-

Transfer the supernatant to a clean tube or autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Perform chromatographic separation using a suitable mobile phase gradient.

-

Detect the analytes and the internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of each analyte in the plasma sample by comparing the peak area ratios to a standard curve prepared with known concentrations of the reference standards.

-

Synthesis of Febuxostat Active Metabolites

The total synthesis of the major active metabolites of febuxostat, 67M-1, 67M-2, and 67M-4, has been described.[7] The general strategy involves the condensation of a key intermediate with different side chains, followed by oxidation and hydrolysis.[7]

General Synthesis Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. The effects of febuxostat on the pharmacokinetic parameters of rosiglitazone, a CYP2C8 substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of the Major Metabolites of Febuxostat | Bentham Science [eurekaselect.com]

Physicochemical properties of Febuxostat (67m-4)

An In-depth Technical Guide on the Physicochemical Properties of Febuxostat

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Its primary therapeutic application is in the chronic management of hyperuricemia in patients with gout.[2][3] Understanding the physicochemical properties of an active pharmaceutical ingredient (API) like Febuxostat is critical for drug development, formulation, and ensuring bioavailability and stability. This guide provides a comprehensive overview of Febuxostat's key physicochemical characteristics, detailed experimental protocols for their determination, and visual representations of its mechanism of action and relevant workflows.

Core Physicochemical Properties

Febuxostat is a white crystalline powder.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid | [2][5] |

| Molecular Formula | C₁₆H₁₆N₂O₃S | [4][5] |

| Molecular Weight | 316.4 g/mol | [5] |

| Melting Point | 205 - 212 °C | [4][6] |

| pKa | 3.08 (Strongest Acidic)[7]3.3 (Aqueous)[8]3.60 (Determined by HPLC)[6] | [6][7][8] |

| LogP | 3.8 (ALOGPS)[7]3.52 (Chemaxon)[7] | [7] |

| LogD | 1.6 (at pH 7.0) | [8] |

| Physical Description | White to off-white crystalline powder | [4][6] |

Solubility Profile

Febuxostat is characterized by its low aqueous solubility, a critical factor influencing its formulation and bioavailability.[8] Its solubility is pH-dependent, being practically insoluble in acidic to neutral buffers and slightly increasing in solubility at pH 8.0 and above.[6][8] The solubility in various organic solvents has been extensively studied to support formulation and crystallization process development.

| Solvent | Solubility (Mole Fraction, xₑ) at 318.2 K | Solubility (mg/mL) | Reference(s) |

| Water | 1.14 × 10⁻⁶ | ~0.0183 mg/mL[7] | [7][9][10] |

| Dimethylformamide (DMF) | - | ~30 mg/mL[5], Freely Soluble[4] | [4][5] |

| Dimethyl Sulfoxide (DMSO) | 7.35 × 10⁻³ | ~10 mg/mL[5], Soluble[4] | [4][5][9][10] |

| Ethanol | 8.37 × 10⁻³ | ~5 mg/mL[5], Sparingly Soluble[4] | [4][5][9][10] |

| Methanol | 3.26 × 10⁻³ | Slightly Soluble[4] | [4][9][10] |

| Polyethylene Glycol-400 (PEG-400) | 3.06 × 10⁻² | - | [9][10] |

| Ethyl Acetate | 8.31 × 10⁻³ | - | [9][10] |

| Isopropanol (IPA) | 1.10 × 10⁻² | - | [9][10] |

| 1-Butanol | 1.37 × 10⁻² | - | [9][10] |

| 2-Butanol | 1.38 × 10⁻² | - | [9][10] |

| Ethylene Glycol (EG) | 1.31 × 10⁻³ | - | [9][10] |

| Propylene Glycol (PG) | 1.88 × 10⁻³ | - | [9][10] |

| Acetonitrile | - | Slightly Soluble[4] | [4] |

Mechanism of Action: Xanthine Oxidase Inhibition

Febuxostat exerts its therapeutic effect by potently inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway. This inhibition blocks the final two steps of uric acid synthesis, thereby lowering serum uric acid levels. Unlike allopurinol, Febuxostat is a non-purine inhibitor, which contributes to its high selectivity.[1][6]

Experimental Protocols

Accurate determination of physicochemical properties requires robust and validated analytical methods. The following sections detail common protocols used for characterizing Febuxostat.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining equilibrium solubility.[10]

Objective: To determine the saturation solubility of Febuxostat in a given solvent at a specific temperature.

Materials:

-

Febuxostat (pure API)

-

Solvent of interest (e.g., water, ethanol, buffer)

-

Scintillation vials or sealed glass flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated analytical balance

-

HPLC or UV-Vis Spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of Febuxostat powder to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling & Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution & Quantification: Accurately dilute the clear filtrate with an appropriate solvent. Determine the concentration of Febuxostat in the diluted sample using a validated analytical method like RP-HPLC or UV spectroscopy.

-

Calculation: Calculate the original solubility in mg/mL or mole fraction based on the measured concentration and the dilution factor.

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a precise and accurate method for the quantification of Febuxostat in bulk and pharmaceutical formulations.[4][11]

Objective: To quantify the concentration of Febuxostat in a sample.

Typical Chromatographic Conditions:

-

Instrument: HPLC system with UV detector.

-

Column: Nucleosil C18 (250 x 4.6mm, 5µm) or equivalent.[4]

-

Mobile Phase: A mixture of 10 mM ammonium acetate buffer (pH 4.0) and acetonitrile in a ratio of 15:85 (v/v).[4]

-

Flow Rate: 1.2 mL/min.[4]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient.

Procedure:

-

Standard Preparation: Prepare a stock solution of Febuxostat reference standard in a suitable solvent (e.g., methanol). Perform serial dilutions to create a series of calibration standards across a linear range (e.g., 50.0 – 400.0 μg/mL).[4]

-

Sample Preparation: Dissolve the sample containing Febuxostat in the mobile phase or methanol, ensuring the final concentration falls within the calibration range. Filter the sample through a 0.45 µm filter if necessary.

-

Analysis: Inject the standard solutions to establish a calibration curve by plotting peak area against concentration. Then, inject the prepared sample solutions.

-

Quantification: Determine the concentration of Febuxostat in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.

Quantification by UV-Visible Spectrophotometry

For simpler formulations or bulk drug analysis, UV-Vis spectrophotometry offers a rapid and cost-effective method.[12]

Objective: To determine the concentration of Febuxostat using its UV absorbance.

Method Parameters:

-

Instrument: Double beam UV-Visible Spectrophotometer.

-

Solvent: Methanol or phosphate buffer (pH 6.8).[12]

-

Wavelength of Maximum Absorbance (λmax): ~315 nm in methanol[12], ~312 nm in pH 6.8 buffer.

-

Linearity Range: Typically 0.2–15 µg/mL.[12]

Procedure:

-

Standard Preparation: Prepare a primary stock solution of Febuxostat (e.g., 1 mg/mL) in the chosen solvent. Create a secondary stock solution and then a series of working standards by serial dilution to cover the linear range.

-

Sample Preparation: Prepare the sample solution, ensuring the final concentration is within the established linear range.

-

Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the λmax.

-

Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the standards. Use the linear regression equation (Y = mX + c) to calculate the concentration of Febuxostat in the sample.[12]

Logical Relationship in Gout Therapy

The therapeutic rationale for using Febuxostat is based on the direct relationship between uric acid overproduction, hyperuricemia, and the clinical manifestation of gout. By targeting the source of uric acid production, Febuxostat effectively manages the underlying metabolic imbalance.

References

- 1. youtube.com [youtube.com]

- 2. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. go.drugbank.com [go.drugbank.com]

- 8. tga.gov.au [tga.gov.au]

- 9. Solubility and Thermodynamic Data of Febuxostat in Various Mono Solvents at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijrpr.com [ijrpr.com]

- 12. researchgate.net [researchgate.net]

In Vitro Characterization of Febuxostat Dicarboxylic Acid Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout. Its metabolism primarily yields acyl-glucuronide and oxidative metabolites. Among these is the dicarboxylic acid metabolite, chemically identified as 2-(3-carboxy-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. The in vitro characterization of this metabolite is crucial for a comprehensive understanding of febuxostat's pharmacological and toxicological profile. This technical guide provides a framework for the in vitro evaluation of febuxostat dicarboxylic acid metabolite, focusing on its potential interaction with key enzymes and transporters. While direct quantitative data for this specific metabolite remains limited in publicly available literature, this paper outlines the essential experimental protocols and data presentation strategies necessary for its thorough characterization.

Introduction

Febuxostat effectively lowers serum uric acid levels by inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid. The biotransformation of febuxostat is extensive, involving both Phase I oxidation by cytochrome P450 (CYP) enzymes and Phase II glucuronidation by UDP-glucuronosyltransferases (UGTs)[1]. The resulting metabolites may possess their own pharmacological activities or contribute to drug-drug interactions. One such metabolite is the dicarboxylic acid derivative, formed through the oxidation of the isobutoxy side chain. Understanding the in vitro characteristics of this metabolite is imperative for predicting its contribution to the overall clinical effects of febuxostat.

This guide details the methodologies for two key in vitro assays: a xanthine oxidase inhibition assay to determine if the metabolite retains the parent drug's primary pharmacological activity, and a transporter interaction assay focusing on Organic Anion Transporter 3 (OAT3), a transporter known to interact with febuxostat and its acyl glucuronide metabolite.

Data Presentation

To facilitate a clear and comparative analysis of the in vitro data generated for the febuxostat dicarboxylic acid metabolite, all quantitative results should be summarized in structured tables.

Table 1: Xanthine Oxidase Inhibition Data

| Compound | IC50 (nM) | Ki (nM) | Inhibition Type |

| Febuxostat | [Insert Value] | 0.6[2][3] | Mixed[2] |

| Febuxostat Dicarboxylic Acid | [Insert Value] | [Insert Value] | [Insert Value] |

| Allopurinol (Control) | [Insert Value] | [Insert Value] | [Insert Value] |

Table 2: OAT3 Transporter Interaction Data

| Compound | Inhibition of OAT3-mediated uptake (%) at [Concentration] | IC50 (µM) |

| Febuxostat | [Insert Value] | [Insert Value] |

| Febuxostat Dicarboxylic Acid | [Insert Value] | [Insert Value] |

| Probenecid (Control) | [Insert Value] | [Insert Value] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate in vitro characterization of drug metabolites.

Xanthine Oxidase Inhibition Assay

This assay determines the potential of the febuxostat dicarboxylic acid metabolite to inhibit the activity of xanthine oxidase, the primary target of the parent drug.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the febuxostat dicarboxylic acid metabolite against xanthine oxidase.

Materials:

-

Febuxostat dicarboxylic acid metabolite

-

Febuxostat (as a positive control)

-

Allopurinol (as a positive control)

-

Xanthine oxidase (from bovine milk or recombinant human)

-

Xanthine (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compounds (febuxostat dicarboxylic acid, febuxostat, allopurinol) in DMSO.

-

Prepare a working solution of xanthine oxidase in potassium phosphate buffer (pH 7.5). The final concentration should be optimized to yield a linear reaction rate for at least 30 minutes.

-

Prepare a substrate solution of xanthine in potassium phosphate buffer (pH 7.5).

-

-

Assay Protocol (adapted from[4][5][6]):

-

In a 96-well plate, add 50 µL of varying concentrations of the test compound or vehicle (DMSO, final concentration ≤ 0.5%).

-

Add 69 µL of potassium phosphate buffer (pH 7.5).

-

Add 15 µL of the xanthine oxidase enzyme solution.

-

Pre-incubate the mixture at 25°C for 15 minutes.

-

Initiate the reaction by adding 66 µL of the xanthine substrate solution.

-

Immediately measure the absorbance at 295 nm every minute for 30 minutes at 25°C. The rate of uric acid formation is proportional to the increase in absorbance.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

-

To determine the inhibition type and Ki value, perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots[7].

-

OAT3 Transporter Interaction Assay

This assay investigates whether the febuxostat dicarboxylic acid metabolite can inhibit the function of the OAT3 transporter, a key protein involved in the renal excretion of many drugs and endogenous compounds.

Objective: To determine if the febuxostat dicarboxylic acid metabolite inhibits OAT3-mediated transport and, if so, to determine its IC50 value.

Materials:

-

Febuxostat dicarboxylic acid metabolite

-

Febuxostat (as a positive control)

-

Probenecid (as a known OAT3 inhibitor control)

-

Human Embryonic Kidney (HEK293) cells stably transfected with human OAT3 (or a similar cell line)

-

Mock-transfected HEK293 cells (as a negative control)

-

A known fluorescent or radiolabeled OAT3 substrate (e.g., estrone-3-sulfate, enalaprilat)[8]

-

Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer

-

Cell culture reagents

-

24- or 96-well poly-D-lysine-coated plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Culture:

-

Culture the OAT3-expressing and mock-transfected HEK293 cells in appropriate media until they reach a confluent monolayer in the multi-well plates.

-

-

Inhibition Assay (adapted from[8]):

-

Wash the cell monolayers three times with pre-warmed HBSS.

-

Pre-incubate the cells for 30 minutes at 37°C with HBSS containing various concentrations of the test compound (febuxostat dicarboxylic acid, febuxostat, probenecid) or vehicle.

-

After pre-incubation, aspirate the medium and add fresh HBSS containing the same concentrations of the inhibitor along with the labeled OAT3 substrate at a concentration below its Km value.

-

Incubate for a predetermined time at 37°C to allow for substrate uptake.

-

Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

-

Lyse the cells and measure the intracellular concentration of the labeled substrate using a scintillation counter or fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the OAT3-specific uptake by subtracting the uptake in mock-transfected cells from the uptake in OAT3-transfected cells.

-

Determine the percentage of inhibition of OAT3-specific uptake at each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

-

Visualization of Workflows and Pathways

Clear visual representations of experimental workflows and biological pathways are essential for conveying complex information.

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Caption: Workflow for the in vitro OAT3 transporter interaction assay.

Caption: Purine metabolism pathway and the inhibitory action of febuxostat.

Conclusion

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. public.pensoft.net [public.pensoft.net]

- 5. mdpi.com [mdpi.com]

- 6. revistabionatura.com [revistabionatura.com]

- 7. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

The Pharmacokinetic Profile of Febuxostat (67m-4) in Preclinical Assessment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of febuxostat, a non-purine selective inhibitor of xanthine oxidase. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in various animal models.

Executive Summary

Febuxostat exhibits variable pharmacokinetic profiles across different preclinical species. Generally, it is characterized by rapid oral absorption, with time to maximum plasma concentration (Tmax) typically observed within the first few hours post-administration. The bioavailability of febuxostat can be influenced by the formulation. The compound is extensively metabolized, primarily through oxidation by cytochrome P450 (CYP) enzymes and glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes. The following sections provide detailed quantitative data, experimental methodologies, and visual representations of the key pharmacokinetic and metabolic pathways of febuxostat in preclinical models.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of febuxostat have been evaluated in several preclinical species. The following tables summarize the key findings from studies in rats, mice, and dogs, providing a comparative view of the drug's disposition.

Table 1: Pharmacokinetic Parameters of Febuxostat in Rats Following Oral Administration

| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| 50 | Suspension | 1,830 ± 435 | 0.5 | 4,560 ± 987 | 21.0 | [1] |

Table 2: Pharmacokinetic Parameters of Febuxostat in Mice Following Oral Administration

| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| 50 | Suspension | 10,800 ± 2,130 | 0.5 | 18,700 ± 3,650 | 15.9 | [1] |

Table 3: Pharmacokinetic Parameters of Febuxostat in Beagle Dogs Following a Single Oral Administration

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| 40 | 1600 ± 600 | 1.0 - 1.5 | Not Reported | ~5 - 8 | [2] |

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic evaluation of febuxostat in preclinical models.

Animal Models and Husbandry

Studies are typically conducted in male Sprague-Dawley rats, ICR mice, and Beagle dogs. Animals are housed in controlled environments with standard diet and water ad libitum. A fasting period is often implemented before drug administration.

Drug Administration

For oral administration studies, febuxostat is commonly prepared as a suspension in a vehicle such as a 0.5% aqueous solution of carboxymethyl cellulose. The drug is administered via oral gavage at specified dose volumes.

Blood Sample Collection

Blood samples are collected at predetermined time points post-dosing. In rodents, blood is often collected via the jugular vein or tail vein. In dogs, samples are typically drawn from the cephalic vein. The collected blood is then processed to obtain plasma, which is stored frozen until analysis.

Bioanalytical Method: UPLC-MS/MS

The concentration of febuxostat in plasma samples is quantified using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the supernatant.

-

Chromatography: The separation is achieved on a C18 reverse-phase column with a gradient mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. Specific precursor-to-product ion transitions are monitored for febuxostat and an internal standard.

Visualizations

Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of febuxostat.

Metabolic Pathway of Febuxostat

Febuxostat undergoes extensive metabolism primarily through two major pathways: glucuronidation and oxidation. The following diagram outlines these metabolic transformations.

Discussion

The preclinical pharmacokinetic data for febuxostat reveal species-dependent differences in its absorption and disposition. The bioavailability appears to be moderate and can be influenced by the formulation, as demonstrated by studies comparing different crystalline forms. The rapid metabolism of febuxostat, involving multiple CYP and UGT enzymes, suggests a low potential for drug-drug interactions resulting from the inhibition of a single metabolic pathway.[3] The oxidative metabolites of febuxostat have been reported to be pharmacologically active.

Conclusion

This technical guide provides a consolidated overview of the preclinical pharmacokinetics of febuxostat. The data and methodologies presented are crucial for the interpretation of efficacy and safety studies in animal models and for predicting the pharmacokinetic profile in humans. Further studies in non-rodent species would provide a more complete picture of the preclinical ADME properties of febuxostat.

References

- 1. The effects of febuxostat on the pharmacokinetic parameters of rosiglitazone, a CYP2C8 substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]

- 3. In vitro drug-drug interaction studies with febuxostat, a novel non-purine selective inhibitor of xanthine oxidase: plasma protein binding, identification of metabolic enzymes and cytochrome P450 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Docking of Febuxostat and its Metabolite (67m-4) with Xanthine Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular docking interactions between the non-purine selective inhibitor Febuxostat and its active metabolite, 67m-4, with their target enzyme, xanthine oxidase. This document outlines the critical binding interactions, presents relevant quantitative data, and offers a detailed experimental protocol for in silico docking studies.

Introduction: The Role of Xanthine Oxidase Inhibition in Gout Management

Gout is a painful form of inflammatory arthritis characterized by hyperuricemia—an excess of uric acid in the blood. Xanthine oxidase is a pivotal enzyme in the purine metabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] The inhibition of this enzyme is a key therapeutic strategy for controlling uric acid levels and managing gout.

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[1] Unlike allopurinol, a purine analog, Febuxostat's distinct chemical structure allows for high selectivity and potent inhibition of both the oxidized and reduced forms of the enzyme.[2] Febuxostat is metabolized into several compounds, including the active metabolite 67m-4.[3][4] Understanding the molecular interactions of both the parent drug and its metabolites with xanthine oxidase is crucial for rational drug design and the development of more effective therapeutics.

Quantitative Analysis of Febuxostat-Xanthine Oxidase Interaction

Molecular docking studies have elucidated the binding mode and affinity of Febuxostat within the active site of xanthine oxidase. The binding of Febuxostat is characterized by a network of hydrogen bonds and hydrophobic interactions, leading to potent inhibition of the enzyme's activity.

| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| Febuxostat | ~ -8.5 | Hydrogen Bonds: Arg880, Thr1010Hydrophobic Interactions: Leu648, Phe649, Phe914, Phe1009, Val1011, Leu1013 |

Signaling Pathway and Mechanism of Action

Febuxostat's therapeutic effect is a direct consequence of its inhibition of xanthine oxidase. The following diagram illustrates the simplified signaling pathway.

Experimental Protocol: Molecular Docking of Febuxostat with Xanthine Oxidase

This section provides a detailed methodology for performing a molecular docking study of Febuxostat with xanthine oxidase using AutoDock Vina.

Software and Prerequisites

-

AutoDockTools (ADT): A graphical user interface for preparing docking simulations.

-

AutoDock Vina: The docking engine.

-

PyMOL or Chimera: Molecular visualization software.

-

Protein Data Bank (PDB): Source for the crystal structure of xanthine oxidase (e.g., PDB ID: 1N5X).

-

PubChem or similar database: Source for the 3D structure of Febuxostat and its 67m-4 metabolite.

Experimental Workflow

The following diagram outlines the major steps in the molecular docking process.

Step-by-Step Procedure

-

Protein Preparation:

-

Download the crystal structure of bovine xanthine oxidase in complex with Febuxostat (PDB ID: 1N5X) from the Protein Data Bank.

-

Open the PDB file in AutoDockTools.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens to the protein.

-

Add Kollman charges.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Febuxostat (and/or 67m-4) from a database like PubChem in SDF or MOL2 format.

-

Open the ligand file in AutoDockTools.

-

The software will automatically detect the root and define rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

With the prepared protein loaded in ADT, open the "Grid Box" option.

-

Center the grid box on the active site of the enzyme. The co-crystallized position of Febuxostat in 1N5X can be used as a reference.

-

Adjust the dimensions of the grid box to encompass the entire active site, providing enough space for the ligand to move freely. A typical size would be 60x60x60 Å.

-

Save the grid parameter file.

-

-

Running AutoDock Vina:

-

Create a configuration text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

-

Execute AutoDock Vina from the command line, providing the configuration file as input.

-

-

Analysis of Results:

-

AutoDock Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity in kcal/mol.

-

The pose with the lowest binding energy is considered the most favorable.

-

Use a molecular visualization tool like PyMOL or Chimera to load the protein and the docked ligand poses.

-

Analyze the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues of xanthine oxidase.

-

Conclusion

Molecular docking is a powerful computational tool for understanding the structure-activity relationships of enzyme inhibitors. The studies on Febuxostat reveal a well-defined binding mode within the active site of xanthine oxidase, characterized by specific hydrogen bonds and extensive hydrophobic interactions that account for its high inhibitory potency. While specific quantitative data for the 67m-4 metabolite is not widely published, the provided protocol can be readily adapted to investigate its binding characteristics and compare them to the parent compound. Such in silico analyses are invaluable for guiding the development of next-generation xanthine oxidase inhibitors for the treatment of gout and other hyperuricemia-related conditions.

References

Unraveling the Biological Activity of Febuxostat: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat, a non-purine selective inhibitor of xanthine oxidase (XO), has emerged as a significant therapeutic agent in the management of hyperuricemia and gout. Its primary mechanism of action involves the potent and selective inhibition of xanthine oxidase, the key enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid. Initial studies have not only elucidated its efficacy in lowering serum uric acid levels but have also shed light on its broader biological activities, including its influence on various signaling pathways implicated in inflammation and oxidative stress. This technical guide provides an in-depth analysis of the initial studies on the biological activity of Febuxostat (designated as 67m-4 in some early literature, referring to one of its active metabolites), presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanistic pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial preclinical and clinical studies on Febuxostat.

Table 1: In Vitro Xanthine Oxidase Inhibition

| Parameter | Value | Species/Source | Reference |

| IC50 | 1.8 nM | Bovine Milk XO | [1] |

| Ki | 0.6 nM | Bovine Milk XO | [2][3] |

| Inhibition Type | Mixed-type | Bovine Milk XO | [2][3] |

Table 2: Pharmacokinetic Parameters of Febuxostat

| Parameter | Value | Population | Reference |

| Oral Bioavailability | ~85% | Healthy Subjects | [4] |

| Apparent Oral Clearance (CL/F) | 10.5 ± 3.4 L/h | Healthy Subjects | [4] |

| Apparent Volume of Distribution (Vss/F) | 48 ± 23 L | Healthy Subjects | [4] |

| Protein Binding | ~99.2% (primarily to albumin) | Human Plasma | |

| Terminal Elimination Half-life (t½) | 5 to 8 hours | Healthy Subjects | |

| Metabolism | Extensively by oxidation (CYP1A2, CYP2C8, CYP2C9) and glucuronidation (UGT1A1, UGT1A3, UGT1A9, UGT2B7) | Humans | |

| Primary Metabolites | 67M-1, 67M-2, and 67M-4 (active hydroxy metabolites) | Humans |

Table 3: Dose-Response of Febuxostat on Serum Uric Acid Levels in a 2-week study

| Daily Dose | Mean Percentage Decrease in Serum Urate | Population | Reference |

| 10 mg | 27% | Healthy Subjects | |

| 20 mg | 41% | Healthy Subjects | |

| 40 mg | 52% | Healthy Subjects | |

| 80 mg | 64% | Healthy Subjects | |

| 120 mg | 76% | Healthy Subjects |

Key Signaling Pathways and Mechanisms of Action

Febuxostat's biological activity extends beyond its primary role as a xanthine oxidase inhibitor. Initial research has identified its modulatory effects on several key signaling pathways involved in inflammation and cellular stress.

Xanthine Oxidase Inhibition and Uric Acid Reduction

Febuxostat directly inhibits xanthine oxidase, a molybdenum-containing enzyme that catalyzes the final two steps of purine metabolism. By blocking the active site of both the oxidized and reduced forms of the enzyme, Febuxostat effectively curtails the production of uric acid.[2][3] This leads to a dose-dependent reduction in serum uric acid levels.

Modulation of the NLRP3 Inflammasome Pathway

Recent studies have demonstrated that Febuxostat can suppress the activation of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. This multi-protein complex plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like interleukin-1β (IL-1β).[2] Febuxostat's inhibitory effect on the NLRP3 inflammasome appears to be independent of its uric acid-lowering effect and is associated with the prevention of inflammasome assembly.[2]

Regulation of MAPK/NF-κBp65/TNF-α Signaling

In the context of cardiac ischemia-reperfusion injury, Febuxostat has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It suppresses the activation of pro-apoptotic JNK and p38 proteins while promoting the pro-survival ERK1/2 kinase. This modulation leads to a downstream reduction in the activation of the transcription factor NF-κB (p65 subunit) and the production of the pro-inflammatory cytokine TNF-α.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the initial studies of Febuxostat's biological activity.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of Febuxostat against xanthine oxidase.

Materials:

-

Purified bovine milk xanthine oxidase (XO)

-

Xanthine (substrate)

-

Febuxostat

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of Febuxostat in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, xanthine oxidase, and varying concentrations of Febuxostat.

-

Initiate the enzymatic reaction by adding the substrate, xanthine.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates (V0) for each Febuxostat concentration.

-

Plot the percentage of inhibition (relative to a control with no inhibitor) against the logarithm of Febuxostat concentration.

-

Determine the IC50 value from the resulting dose-response curve, which is the concentration of Febuxostat that inhibits 50% of the enzyme's activity.

-

To determine the Ki and the type of inhibition, perform kinetic analysis by measuring reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk).[1]

In Vivo Model of Cardiac Ischemia-Reperfusion Injury

Objective: To evaluate the effect of Febuxostat on the MAPK/NF-κBp65/TNF-α signaling pathway in a rat model of cardiac ischemia-reperfusion (IR) injury.

Animal Model: Male Wistar rats.

Procedure:

-

Pre-treatment: Administer Febuxostat (e.g., 10 mg/kg/day, orally) or vehicle control to rats for a specified period (e.g., 14 days).

-

Surgical Procedure: On the final day of treatment, anesthetize the rats and perform a thoracotomy to expose the heart.

-

Ischemia: Ligate the left anterior descending (LAD) coronary artery for a defined duration (e.g., 45 minutes) to induce myocardial ischemia.

-

Reperfusion: Remove the ligature to allow blood flow to be restored to the previously occluded vessel for a specific period (e.g., 60 minutes).

-

Sample Collection: At the end of the reperfusion period, collect blood samples and excise the heart tissue.

-

Biochemical Analysis: Measure cardiac injury markers (e.g., CK-MB, LDH) in the serum.

-

Western Blot Analysis: Prepare protein lysates from the heart tissue to determine the expression and phosphorylation status of key signaling proteins, including p-JNK, p-p38, p-ERK1/2, NF-κB p65, and TNF-α.

-

Histopathological Analysis: Perform histological staining (e.g., H&E, TUNEL) on heart tissue sections to assess myocardial damage and apoptosis.

In Vitro NLRP3 Inflammasome Activation Assay

Objective: To investigate the effect of Febuxostat on NLRP3 inflammasome activation in macrophages.

Cell Line: Bone marrow-derived macrophages (BMDMs).

Procedure:

-

Cell Culture and Priming: Culture BMDMs and prime them with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

-

Febuxostat Treatment: Pre-treat the primed BMDMs with varying concentrations of Febuxostat or vehicle control for a specified time.

-

NLRP3 Activation: Stimulate the cells with a known NLRP3 activator, such as monosodium urate (MSU) crystals or nigericin.

-

Measurement of IL-1β Secretion: Collect the cell culture supernatant and measure the concentration of secreted mature IL-1β using an ELISA kit.

-

Caspase-1 Activity Assay: Measure the activity of caspase-1 in the cell lysate or supernatant using a commercially available caspase-1 activity assay kit.

-

ASC Speck Visualization: To assess inflammasome assembly, fix and permeabilize the cells, then stain for the ASC protein. Visualize the formation of ASC specks (a hallmark of inflammasome activation) using fluorescence microscopy.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Febuxostat (67m-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Febuxostat, a potent and selective non-purine inhibitor of xanthine oxidase used in the management of hyperuricemia and gout. The described synthetic route starts from readily available 4-hydroxythiobenzamide and proceeds through key intermediates, including the formation of a thiazole ring, formylation, etherification, and cyanation, followed by final hydrolysis to yield Febuxostat. This protocol includes comprehensive experimental procedures, quantitative data for each step, and characterization of the final product and key intermediates.

Introduction

Febuxostat (2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid) is a therapeutic agent that effectively lowers uric acid levels in the blood by inhibiting xanthine oxidase, the key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] This document outlines a reliable synthetic pathway for the preparation of Febuxostat for research purposes.

Chemical Structures

| Compound | Structure |

| Febuxostat |

|

| 4-Hydroxythiobenzamide |

|

| Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate |

|

| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate |

|

| Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate |

|

| Ethyl 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylate |

|

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

This step involves the Hantzsch thiazole synthesis by reacting 4-hydroxythiobenzamide with ethyl 2-chloroacetoacetate.

Materials:

-

4-Hydroxythiobenzamide

-

Ethyl 2-chloroacetoacetate

-

Ethanol

Procedure:

-

To a solution of 4-hydroxythiobenzamide in ethanol, add ethyl 2-chloroacetoacetate.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry under vacuum to obtain the desired product.

Step 2: Synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

This step involves the formylation of the phenolic ring using a Duff reaction.

Materials:

-

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in trifluoroacetic acid.

-

Add hexamethylenetetramine portion-wise to the solution while maintaining the temperature below 40 °C.

-

Heat the reaction mixture to 80-90 °C and stir for 24 hours.[2]

-

Cool the reaction mixture and pour it into a mixture of ice and water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Synthesis of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

This step involves the conversion of the formyl group to a nitrile group.

Materials:

-

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

-

Hydroxylamine hydrochloride

-

Sodium formate

-

Formic acid

Procedure:

-

To a solution of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in formic acid, add hydroxylamine hydrochloride and sodium formate.[3]

-

Heat the reaction mixture to 100 °C and stir for 4 hours.[3]

-

Cool the reaction mixture to room temperature and add water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the nitrile intermediate.

Step 4: Synthesis of Ethyl 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylate

This step involves the etherification of the hydroxyl group with isobutyl bromide.

Materials:

-

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

-

Isobutyl bromide

-

Potassium carbonate

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in DMF, add potassium carbonate and isobutyl bromide.[3]

-

Heat the reaction mixture to 70-80 °C and stir for 5 hours.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol.

Step 5: Synthesis of Febuxostat

This is the final step involving the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

-

Ethyl 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylate

-

Sodium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid

Procedure:

-

To a solution of ethyl 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylate in a mixture of ethanol and water, add a solution of sodium hydroxide.[4]

-

Heat the mixture to reflux and stir for 2-3 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with dilute hydrochloric acid to a pH of 2-3.

-

Filter the precipitated solid, wash with water, and dry under vacuum to obtain Febuxostat.

-

The crude Febuxostat can be purified by recrystallization from a suitable solvent like acetone-water.

Quantitative Data Summary

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 1 | 4-Hydroxythiobenzamide | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 153.20 | 263.31 | ~85 |

| 2 | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 263.31 | 291.32 | ~70 |

| 3 | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 291.32 | 288.31 | ~99 |

| 4 | Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Ethyl 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylate | 288.31 | 344.43 | ~90 |

| 5 | Ethyl 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylate | Febuxostat | 344.43 | 316.37 | ~90 |

Characterization Data of Febuxostat

| Analysis | Result |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.45 (s, 1H), 8.32 (d, J=2.4 Hz, 1H), 8.21 (dd, J=8.8, 2.4 Hz, 1H), 7.28 (d, J=8.8 Hz, 1H), 3.92 (d, J=6.4 Hz, 2H), 2.65 (s, 3H), 2.10 (m, 1H), 1.02 (d, J=6.8 Hz, 6H). |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 164.5, 162.8, 161.7, 154.2, 132.9, 131.8, 125.1, 116.9, 115.4, 112.9, 104.9, 75.1, 28.1, 19.2, 17.1.[5] |

| Mass Spectrometry (ESI+) m/z | 317.1 [M+H]⁺.[6] |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for Febuxostat.

Signaling Pathway of Febuxostat Action

References

- 1. Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | 160844-75-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. US8969582B2 - Preparation of febuxostat - Google Patents [patents.google.com]

- 5. EP2532654A1 - Crystalline forms of febuxostat - Google Patents [patents.google.com]

- 6. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Febuxostat (67m-4) in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase (XO), an enzyme that catalyzes the final two steps of purine metabolism, converting hypoxanthine to xanthine and then to uric acid.[1][2] While clinically approved for the management of hyperuricemia in patients with gout, its utility in cell-based research is expanding due to its distinct mechanisms of action beyond lowering uric acid levels.[3][4] Febuxostat serves as a critical tool for investigating cellular processes involving oxidative stress and inflammation, particularly those mediated by the NLRP3 inflammasome.[5][6][7]

These application notes provide detailed protocols and quantitative data for utilizing Febuxostat in various cell-based assays to explore its effects on cellular pathways, including inflammasome activation, reactive oxygen species (ROS) production, and inflammatory cytokine expression.

Mechanism of Action: Inhibition of Xanthine Oxidase

Xanthine oxidoreductase (XOR) exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). Under inflammatory or hypoxic conditions, the XDH form is often converted to XO.[8] The XO enzyme catalyzes the oxidation of hypoxanthine and xanthine, producing uric acid. This process also generates reactive oxygen species (ROS), such as superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂), which are significant contributors to oxidative stress and cellular damage.[8][9]

Febuxostat binds tightly to a channel in the molybdenum-pterin center of both the oxidized and reduced forms of the XO enzyme, potently inhibiting its activity.[1] This blockade reduces the production of both uric acid and XO-derived ROS.[2]

Caption: Febuxostat inhibits Xanthine Oxidase, blocking uric acid and ROS production.

Key Applications and Signaling Pathways

Inhibition of the NLRP3 Inflammasome

A key application of Febuxostat in cell-based assays is the investigation of the NLRP3 inflammasome, a critical component of the innate immune response. Activation of the NLRP3 inflammasome leads to the assembly of a protein complex, activation of caspase-1, and subsequent maturation and release of the pro-inflammatory cytokine IL-1β.[5][10]

Febuxostat has been shown to inhibit NLRP3 inflammasome activation independently of its uric acid-lowering effect.[5] It achieves this by preventing inflammasome assembly, which in turn reduces caspase-1 activity and IL-1β secretion.[5][11] This inhibitory effect is linked to Febuxostat's ability to restore intracellular ATP levels and improve mitochondrial bioenergetics through the activation of the purine salvage pathway.[12][13]

Caption: Febuxostat prevents NLRP3 inflammasome assembly, reducing IL-1β secretion.

Reduction of Intracellular Oxidative Stress

By directly inhibiting xanthine oxidase, a major enzymatic source of ROS, Febuxostat is a valuable tool for studying the impact of oxidative stress on cellular functions.[8] It effectively reduces the production of superoxide and other reactive species, making it useful in models of vascular inflammation, ischemia-reperfusion injury, and other pathologies driven by oxidative damage.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of Febuxostat in enzymatic and cell-based assays.

Table 1: Inhibitory Potency (IC₅₀) of Febuxostat vs. Allopurinol

| Compound | Target Condition | IC₅₀ Value | Reference(s) |

| Febuxostat | Soluble Xanthine Oxidase | 1.8 nM | [8] |

| GAG-Bound Xanthine Oxidase | 4.4 nM | [8] | |

| Allopurinol | Soluble Xanthine Oxidase | 2.9 µM | [8] |

| GAG-Bound Xanthine Oxidase | 64 µM | [8] |

Table 2: Effective Concentrations of Febuxostat in Cell-Based Assays

| Application | Cell Type | Concentration | Treatment Time | Reference(s) |

| Cell Viability | Human T/C-28a2 Chondrocytes | 15-30 µM | 24 hours | [16] |

| ROS Inhibition | Endothelial Cells | 25-50 nM | Not specified | [8] |

| PMA-treated THP-1 Cells | 30 µM | Varied | [9] | |

| Anti-Inflammation | Human T/C-28a2 Chondrocytes | 15-30 µM | 12 hours | [16] |

| NLRP3 Inhibition | Human Monocyte-Derived Macrophages | 200 µM | 30 min pre-treatment | [5] |

| Murine Bone Marrow-Derived Macrophages | 200 µM | 3 hours | [17] |

Experimental Protocols

General Preparation and Handling

-

Solubility: Febuxostat is poorly soluble in water. For cell-based assays, prepare a stock solution in DMSO (e.g., 10-50 mM).

-

Storage: Store the solid compound at room temperature. Store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as the Febuxostat-treated samples) in all experiments.

Protocol 1: Cell Viability Assay to Determine Working Concentration

This protocol determines the cytotoxic potential of Febuxostat on a specific cell line to establish a non-toxic working concentration range for subsequent functional assays.

Caption: Workflow for determining Febuxostat's effect on cell viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of Febuxostat in a complete culture medium. A suggested range is 0.1 µM to 300 µM.[16] Remove the old medium from the cells and add 100 µL of the Febuxostat-containing medium or vehicle control to the respective wells.

-

Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24 hours).[16]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the concentration range that does not significantly impact viability.

Protocol 2: NLRP3 Inflammasome Inhibition Assay

This protocol measures the ability of Febuxostat to inhibit NLRP3 inflammasome activation in macrophages, using IL-1β secretion and caspase-1 activity as primary readouts.

Caption: Experimental workflow for assessing Febuxostat's effect on NLRP3 activation.

Methodology:

-

Cell Seeding and Priming (Signal 1): Seed macrophages (e.g., PMA-differentiated THP-1 cells or primary bone marrow-derived macrophages) in a suitable plate format. Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-treat the primed cells with the desired concentration of Febuxostat (e.g., 200 µM) or vehicle control for 30-60 minutes.[5]

-

Inflammasome Activation (Signal 2): Add an NLRP3 activator such as Nigericin (e.g., 5-10 µM) or monosodium urate (MSU) crystals (e.g., 250 µg/mL) and incubate for the appropriate time (e.g., 1-6 hours).[5]

-

Sample Collection: Carefully collect the cell culture supernatants. If required, lyse the remaining cells in an appropriate buffer for Western blotting or caspase-1 activity assays.

-

Endpoint Analysis:

-

IL-1β Measurement: Quantify the concentration of mature IL-1β in the collected supernatants using an ELISA kit according to the manufacturer's instructions.

-

Caspase-1 Activity: Measure caspase-1 activity using a commercially available kit, such as the Caspase-Glo® 1 Inflammasome Assay (Promega, #G9951).[5]

-

Western Blot: Analyze cell lysates for cleaved caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) to confirm processing.

-

Protocol 3: Intracellular ROS Measurement

This protocol quantifies changes in intracellular ROS levels following stimulation and treatment with Febuxostat using a fluorescent probe.

Caption: Protocol workflow for measuring Febuxostat's impact on intracellular ROS.

Methodology:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

-

Treatment: Treat cells with Febuxostat (e.g., 30 µM) or vehicle control for the desired duration.[9] A positive control, such as the antioxidant N-acetylcysteine (NAC), can also be included.[9]

-

Probe Loading: Remove the treatment medium and load the cells with a ROS-sensitive probe, such as 5 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), in serum-free medium for 30 minutes at 37°C.[9]

-

Wash: Gently wash the cells twice with pre-warmed PBS or medium to remove excess probe.

-